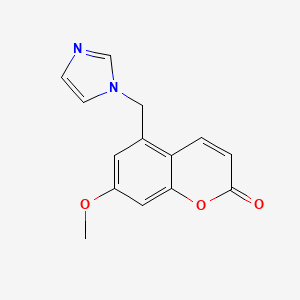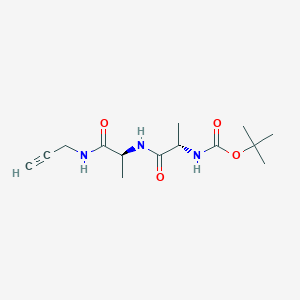
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature . The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium borohydride.
Substitution: The Boc group can be selectively removed using reagents such as oxalyl chloride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Oxalyl chloride in methanol is used for the selective deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
科学研究应用
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-arginine: Used in gene and drug delivery applications.
N-(tert-Butoxycarbonyl)-sulfamoyl chloride: Employed in the synthesis of sulfonamide derivatives.
Uniqueness
N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is unique due to its specific structure, which includes both a Boc-protected amino group and a prop-2-yn-1-yl group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex peptides and proteins.
属性
CAS 编号 |
828927-37-3 |
|---|---|
分子式 |
C14H23N3O4 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C14H23N3O4/c1-7-8-15-11(18)9(2)16-12(19)10(3)17-13(20)21-14(4,5)6/h1,9-10H,8H2,2-6H3,(H,15,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 |
InChI 键 |
GQNRNHVVPRZPSR-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC#C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NCC#C)NC(=O)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
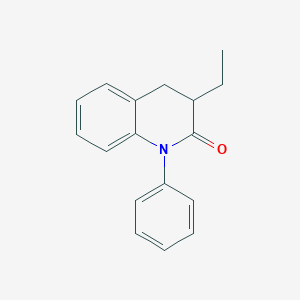
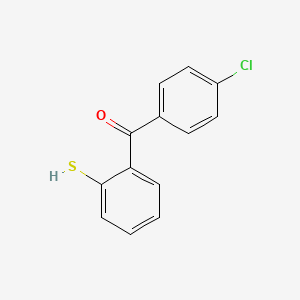


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
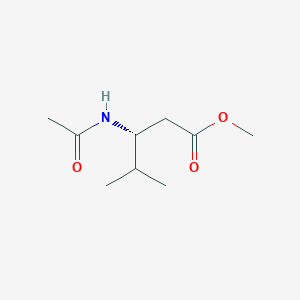
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
